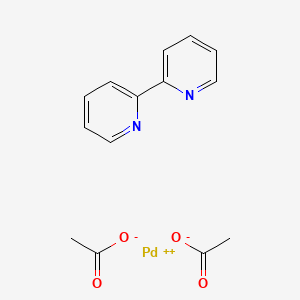

Bis(acetato-O)(2,2'-bipyridine-N,N')palladium

Description

Properties

IUPAC Name |

palladium(2+);2-pyridin-2-ylpyridine;diacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2.2C2H4O2.Pd/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;2*1-2(3)4;/h1-8H;2*1H3,(H,3,4);/q;;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIAVJNQUYXAOCZ-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].C1=CC=NC(=C1)C2=CC=CC=N2.[Pd+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O4Pd | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70163636 | |

| Record name | Bis(acetato-O)(2,2'-bipyridine-N,N')palladium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70163636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14724-41-5 | |

| Record name | Palladium, bis(acetato-κO)(2,2′-bipyridine-κN1,κN1′)-, (SP-4-2)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14724-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(acetato-O)(2,2'-bipyridine-N,N')palladium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014724415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(acetato-O)(2,2'-bipyridine-N,N')palladium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70163636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(acetato-O)(2,2'-bipyridine-N,N')palladium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.234 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Structural Elucidation of Bis Acetato O 2,2 Bipyridine N,n Palladium

Strategic Approaches for the Synthesis of the Coordination Complex

The primary synthetic route to Bis(acetato-O)(2,2'-bipyridine-N,N')palladium involves the direct reaction of a palladium(II) salt with the bidentate N,N'-chelating ligand, 2,2'-bipyridine (B1663995). The most common precursor is palladium(II) acetate (B1210297), Pd(OAc)₂, due to its solubility in common organic solvents and the lability of the acetate ligands, which are readily displaced by the stronger coordinating bipyridine ligand.

The general reaction scheme is as follows: Pd(OAc)₂ + bpy → [Pd(bpy)(OAc)₂]

This reaction typically proceeds by dissolving palladium(II) acetate and an equimolar amount of 2,2'-bipyridine in a suitable organic solvent.

The successful synthesis of [Pd(bpy)(OAc)₂] with high yield and purity hinges on the careful control of several key reaction parameters. While palladium(II) acetate is commonly used as a trimer, [Pd₃(OAc)₆], in the solid state, it readily reacts with donor ligands to form monomeric complexes. uva.esnih.gov The optimization of this transformation is crucial for achieving a pure product.

Stoichiometry : A 1:1 molar ratio of palladium(II) acetate to 2,2'-bipyridine is typically employed. Using an excess of the bipyridine ligand could potentially lead to the formation of bis-chelated species like [Pd(bpy)₂]²⁺, depending on the reaction conditions and the counter-ions present.

Temperature and Reaction Time : The reaction can be performed at room temperature or with moderate heating. Stirring the reaction mixture for an extended period, for example, 20 hours at room temperature, can ensure the completion of the reaction. researchgate.net Alternatively, refluxing the mixture for several hours can accelerate the complex formation. The optimal time and temperature are often determined empirically to maximize conversion while minimizing the formation of decomposition products, such as palladium black.

Purification : The purity of the final product is highly dependent on the purification method. After the reaction, the product is typically isolated by filtration and purified by recrystallization from a suitable solvent system, such as acetonitrile (B52724), to obtain high-purity crystals. Washing the isolated solid with a non-polar solvent like ether can help remove any unreacted starting materials or soluble impurities. researchgate.net

The following table summarizes typical parameters that are subject to optimization:

| Parameter | Typical Range/Condition | Purpose of Optimization |

| Reactant Ratio (Pd:bpy) | 1:1 | To ensure formation of the desired mono-bipyridine complex and avoid side products. |

| Temperature | Room Temperature to Reflux | To balance reaction rate with thermal stability of the complex. |

| Reaction Time | Several hours to 24 hours | To drive the reaction to completion. |

| Purification Method | Recrystallization, Washing | To remove impurities, unreacted starting materials, and achieve high purity. |

The choice of solvent plays a pivotal role in the synthesis of [Pd(bpy)(OAc)₂], influencing not only the solubility of the reactants but also the kinetics of ligand substitution and the thermodynamic stability of the resulting complex.

The reaction of Pd(OAc)₂ with N-donor ligands involves the breakdown of the trimeric palladium acetate structure and subsequent coordination of the ligand. uva.es The nature of the solvent can mediate this process.

Non-coordinating Solvents : Less polar or non-coordinating solvents like dichloromethane (B109758) or chloroform (B151607) can also be used. In these media, the ligand substitution pathway may differ, potentially affecting the reaction kinetics. The solubility of the trimeric palladium acetate might be lower in such solvents, which could necessitate higher temperatures or longer reaction times.

The solvent's ability to stabilize the square-planar geometry of the final product also contributes to the thermodynamic driving force of the reaction. The formation of the chelate ring with the bipyridine ligand is an entropically favored process, and a solvent that effectively solvates the complex without strongly competing with the primary ligands will favor the product.

Comprehensive Structural Characterization and Spectroscopic Analysis

A multi-technique approach is essential for the unambiguous structural elucidation of [Pd(bpy)(OAc)₂], both in the solid state and in solution.

Single-crystal X-ray diffraction provides the most definitive structural information for the complex in the solid state. Studies on this compound have revealed its key structural features. The complex crystallizes in the triclinic space group P1.

The central palladium(II) ion exhibits a distorted square-planar coordination geometry, which is characteristic of d⁸ metal ions. The coordination sphere is composed of two nitrogen atoms from the chelating 2,2'-bipyridine ligand and two oxygen atoms from two monodentate acetate ligands. The bidentate coordination of the bipyridine ligand and the monodentate coordination of the acetate groups are typical for this class of compound. researchgate.net

Key structural parameters are summarized in the table below:

| Parameter | Value | Reference |

| Crystal System | Triclinic | |

| Space Group | P1 | |

| Coordination Geometry | Distorted Square-Planar | |

| Pd–N Bond Lengths | 2.002–2.008 Å | |

| Pd–O Bond Lengths | 2.015–2.017 Å |

In the crystal lattice, the planar molecules engage in intermolecular interactions. Notably, π-π stacking is observed between the aromatic rings of adjacent bipyridine ligands, with an inter-ring distance of approximately 3.722 Å. Furthermore, hydrogen bonding involving solvent water molecules can contribute to the formation of a three-dimensional supramolecular network.

While X-ray crystallography provides a static picture of the solid state, NMR spectroscopy is a powerful tool for probing the structure and dynamic behavior of [Pd(bpy)(OAc)₂] in solution. The ¹H NMR spectrum provides characteristic signals for both the bipyridine and acetate ligands. The chemical shifts of the bipyridine protons are particularly sensitive to the coordination environment and can be used to confirm the binding mode. rsc.org

The symmetry of the complex in solution can be inferred from the number of distinct proton signals. For a symmetric [Pd(bpy)(OAc)₂] complex, one would expect to see four distinct resonances for the bipyridine protons and a single resonance for the methyl protons of the two equivalent acetate ligands. However, dynamic processes can influence the observed spectra.

Advanced NMR techniques, such as 2D Exchange Spectroscopy (EXSY), are invaluable for studying dynamic ligand exchange processes. nih.gov Palladium(II) complexes are known to undergo ligand exchange, and the acetate ligands in [Pd(bpy)(OAc)₂] can potentially exchange with free acetate or other ligands in solution. Studies on similar systems, such as Pd(6,6'-Me₂bpy)(OAc)₂, have shown evidence of dynamic behavior and the formation of intermediate species, even at low temperatures. nih.gov Such studies can provide kinetic and thermodynamic data on these exchange processes, which are often crucial for understanding the behavior of the complex in catalytic applications. rsc.org

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, offers detailed information about the bonding within the [Pd(bpy)(OAc)₂] molecule. The spectra are characterized by vibrations associated with the 2,2'-bipyridine ligand, the acetate groups, and the palladium-ligand bonds.

Bipyridine Ligand Vibrations : The spectrum will show characteristic ring stretching and bending modes of the bipyridine ligand. Coordination to the palladium center typically causes shifts in the positions of these bands compared to the free ligand, providing evidence of complex formation.

Acetate Ligand Vibrations : The acetate groups give rise to strong characteristic absorption bands corresponding to the asymmetric (νₐₛ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching vibrations of the carboxylate group. The energy separation (Δν) between these two bands (Δν = νₐₛ - νₛ) is diagnostic of the coordination mode of the acetate ligand. For a monodentate acetate ligand, as found in the solid-state structure of [Pd(bpy)(OAc)₂], this separation is typically larger than that observed for bidentate or bridging acetate groups.

Metal-Ligand Vibrations : In the far-infrared region of the spectrum (typically below 600 cm⁻¹), stretching vibrations corresponding to the Pd-N and Pd-O bonds can be observed. These bands provide direct information about the strength and nature of the metal-ligand bonds.

The following table lists the expected vibrational modes and their typical frequency ranges for [Pd(bpy)(OAc)₂].

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Significance |

| Bipyridine Ring Modes | 1600 - 1400 | Confirmation of ligand coordination. |

| Asymmetric ν(COO⁻) | ~1650 - 1580 | Diagnostic of acetate coordination. |

| Symmetric ν(COO⁻) | ~1450 - 1350 | Diagnostic of acetate coordination. |

| Pd-N Stretch | 300 - 200 | Characterization of the metal-nitrogen bond. |

| Pd-O Stretch | 400 - 250 | Characterization of the metal-oxygen bond. |

By combining these spectroscopic and diffraction techniques, a complete and detailed picture of the structure, bonding, and dynamic behavior of this compound can be achieved.

High-Resolution Mass Spectrometry for Molecular Weight Confirmation and Isotopic Pattern Analysis

High-resolution mass spectrometry is an indispensable tool for the unambiguous determination of the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) with high accuracy, it is possible to ascertain the molecular formula from the exact mass. For this compound, the theoretical exact mass of the neutral molecule [M] is calculated to be 379.99884 u, corresponding to the molecular formula C₁₄H₁₄N₂O₄Pd. lookchem.com

In a typical HRMS experiment, the compound is ionized, often forming a protonated molecule [M+H]⁺ or other adducts. The high resolving power of the mass spectrometer allows for the separation of ions with very similar masses, providing a highly accurate mass measurement that can be used to confirm the elemental composition.

Furthermore, the isotopic distribution pattern observed in the mass spectrum serves as a characteristic fingerprint for a given elemental composition. Palladium, in particular, has a distinctive isotopic signature with several naturally occurring isotopes (¹⁰²Pd, ¹⁰⁴Pd, ¹⁰⁵Pd, ¹⁰⁶Pd, ¹⁰⁸Pd, and ¹¹⁰Pd). The observed isotopic pattern in the mass spectrum of this compound would be expected to match the theoretical pattern calculated from the natural abundance of all constituent elements. This comparison provides a high degree of confidence in the assigned molecular formula.

Interactive Data Table: Theoretical Isotopic Distribution for [C₁₄H₁₄N₂O₄Pd]

| Mass (m/z) | Relative Abundance (%) |

|---|---|

| 379.9988 | 44.85 |

| 380.9964 | 100.00 |

| 381.9992 | 53.68 |

| 382.9970 | 85.74 |

| 383.0016 | 17.58 |

| 384.0001 | 51.52 |

| 385.0031 | 8.01 |

| 385.9998 | 21.65 |

Note: The table above represents a calculated theoretical isotopic pattern. The most abundant isotope of the molecular ion is set to 100% relative abundance.

Elemental Microanalysis for Stoichiometric Validation

Elemental microanalysis provides a quantitative determination of the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) within a purified sample of the compound. This technique is crucial for verifying the empirical formula and, in conjunction with molecular weight data, the molecular formula of a compound. The experimentally determined percentages are compared against the theoretical values calculated from the proposed molecular formula, C₁₄H₁₄N₂O₄Pd. A close agreement between the experimental and calculated values is a strong indicator of the sample's purity and correct stoichiometric composition.

For this compound, the theoretical elemental composition has been calculated based on its molecular formula and the atomic weights of its constituent elements.

Interactive Data Table: Elemental Composition of this compound

| Element | Symbol | Theoretical Mass % |

|---|---|---|

| Carbon | C | 44.17 |

| Hydrogen | H | 3.71 |

| Nitrogen | N | 7.36 |

| Oxygen | O | 16.81 |

| Palladium | Pd | 27.95 |

Note: The data in this table is calculated based on the molecular formula C₁₄H₁₄N₂O₄Pd and atomic masses.

Coordination Chemistry and Electronic Properties of Bis Acetato O 2,2 Bipyridine N,n Palladium

Theoretical Considerations of the Electronic Structure and Ligand Field Effects

The electronic structure of Bis(acetato-O)(2,2'-bipyridine-N,N')palladium, a palladium(II) complex, is dictated by its d⁸ electron configuration and its coordination geometry. The Pd(II) ion is four-coordinated, adopting a slightly distorted square-planar geometry. researchgate.net In an idealized square-planar ligand field, the five d-orbitals of the palladium center split in energy. The highest energy orbital is the d(x²-y²), which points directly at the ligands, followed by the d(xy), with the d(z²), d(xz), and d(yz) orbitals being the lowest in energy and often close in energy to one another.

Computational studies, such as Density Functional Theory (DFT) calculations on analogous palladium complexes, provide deeper insight into the electronic structure. massey.ac.nzlew.ro These calculations help to visualize the molecular orbitals (MOs) resulting from the interaction between the palladium d-orbitals and the ligand orbitals. The 2,2'-bipyridine (B1663995) ligand influences the electronic structure through both strong σ-donation from the nitrogen lone pairs and significant π-accepting character via its low-lying π* orbitals. This π-backbonding, a transfer of electron density from the metal's d-orbitals to the ligand's π* orbitals, stabilizes the complex and delocalizes electron density. The acetate (B1210297) ligands, in contrast, act primarily as σ-donors through their oxygen lone pairs, with some π-donating capability.

The combination of a strong π-accepting bipyridine ligand and two σ/π-donating acetate ligands creates a specific electronic environment around the palladium center, influencing the energy levels of the d-orbitals and, consequently, the spectroscopic and reactive properties of the complex. Simulated UV-vis spectra, calculated using methods like time-dependent DFT (TD-DFT), can correlate electronic transitions with observed spectral bands, often assigning them to metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), or d-d transitions. ucl.ac.uk

Analysis of Metal-Ligand Interactions: Palladium-Bipyridine and Palladium-Acetate Bonding

The coordination environment of the central palladium atom in this compound is defined by two distinct types of metal-ligand bonds: two Pd-N bonds with the bidentate 2,2'-bipyridine ligand and two Pd-O bonds with the monodentate acetate ligands. The complex features a square-planar coordination geometry, which is characteristic of Pd(II) complexes. researchgate.netmassey.ac.nz

Palladium-Bipyridine Bonding: The 2,2'-bipyridine ligand binds to the palladium center through its two nitrogen atoms, forming a stable five-membered chelate ring. This interaction consists of a strong σ-bond, formed by the donation of the nitrogen lone pair electrons into empty d-orbitals of the palladium atom. This is supplemented by a π-backbonding interaction, where electron density from filled palladium d-orbitals (primarily d(xz), d(yz)) is donated into the empty π* antibonding orbitals of the bipyridine rings. This back-donation strengthens the Pd-N bond and is a key feature of the interaction between transition metals and polypyridyl ligands. In similar complexes, Pd-N bond lengths are typically in the range of 2.00 to 2.01 Å. researchgate.netmassey.ac.nznih.gov

Palladium-Acetate Bonding: The two acetate anions coordinate to the palladium atom as monodentate ligands through one of their oxygen atoms. researchgate.net The Pd-O bond is primarily a σ-dative bond, formed from the donation of an oxygen lone pair to the palladium center. The interaction is largely electrostatic in nature. The C-O bond lengths within the coordinated carboxylate groups often appear delocalized. researchgate.net DFT calculations and structural data from analogous complexes show Pd-O bond lengths are typically around 2.00 to 2.02 Å. researchgate.netmassey.ac.nz

The table below presents typical bond lengths for these interactions, derived from DFT calculations and crystal structures of closely related palladium(II) complexes.

| Bond Type | Typical Bond Length (Å) | Reference Complex |

|---|---|---|

| Pd-N (bipyridine) | 2.003 - 2.014 | [Pd(OAc)₂(di-2-pyridylamine)], [Pd(diimine)(OAc)₂] |

| Pd-O (acetate) | 2.004 - 2.019 | [Pd(OAc)₂(di-2-pyridylamine)], [Pd(diimine)(OAc)₂] |

Impact of Chelation on the Electronic and Geometric Environment of the Palladium Center

The coordination of the 2,2'-bipyridine ligand as a bidentate, or chelating, ligand has a profound impact on the structure and stability of the complex. This phenomenon, known as the chelate effect, refers to the enhanced thermodynamic stability of a complex containing a chelate ring compared to a similar complex with monodentate ligands.

Electrochemical Behavior and Redox Potentials of the Palladium(II) Core

The electrochemical behavior of this compound is governed by the redox activity of both the central palladium(II) ion and the 2,2'-bipyridine ligand. Techniques such as cyclic voltammetry are used to probe these properties.

The palladium(II) center (d⁸) can theoretically undergo both oxidation (to Pd(III) or Pd(IV)) and reduction (to Pd(I) or Pd(0)). The reduction of Pd(II) to Pd(0) is a common process for palladium complexes and is fundamental to their application in catalysis. The potential at which this occurs is highly dependent on the coordination sphere. The strong σ-donating and π-accepting bipyridine ligand stabilizes the Pd(II) state, which can shift the reduction potential compared to complexes with only weakly coordinating ligands.

The 2,2'-bipyridine ligand is itself redox-active. It possesses low-lying π* orbitals that can accept one or more electrons, leading to ligand-based reduction waves observed in cyclic voltammograms. mdpi.com These reductions are typically reversible and occur at negative potentials. For many polypyridyl complexes, the first reduction is often localized on the ligand rather than the metal center. mdpi.com

While specific electrochemical data for this compound is not widely reported, studies on analogous complexes provide insight. For instance, a bimetallic acetate-bridged (bis-2-pyridylidene)Pd(II) complex has been investigated by cyclic voltammetry to study its oxidation behavior. researchgate.net The electrochemical profile of the title complex is expected to show one or more ligand-based reduction events at negative potentials and a metal-based redox process, with the exact potentials being sensitive to the solvent and supporting electrolyte.

Ligand Substitution Reactions and Stability Constants with Auxiliary Ligands

The reactivity of square-planar Pd(II) complexes is often dominated by ligand substitution reactions. In this compound, the bipyridine ligand is kinetically inert due to the chelate effect, while the monodentate acetate ligands are relatively labile and can be replaced by other nucleophiles.

Kinetic studies on the analogous complex [Pd(bipy)(malonate)], where malonate is a chelating dicarboxylate, provide a model for the substitution process. ias.ac.in The substitution of the carboxylate ligand by incoming sulfur-containing nucleophiles (L) was found to proceed via a two-step associative mechanism. ias.ac.in

Step 1: The first step involves the associative attack of the incoming ligand (L) on the palladium center, leading to the opening of the carboxylate chelate ring (or in the case of acetate, the displacement of the first acetate ligand). This step is dependent on the concentration of the incoming ligand. [Pd(bipy)(O₂CR)] + L → [Pd(bipy)(O₂CR)(L)]

Step 2: The second step involves the displacement of the second carboxylate binding site (or the second acetate ligand) and the final ring-closure of the new ligand if it is bidentate. The rate of this step can be either dependent on or independent of the ligand concentration, depending on the nature of the intermediate. ias.ac.in

The negative values for the entropy of activation (ΔS‡) in these studies confirm an associative mechanism, which is typical for square-planar d⁸ complexes. ias.ac.in Palladium(II) complexes are generally classified as labile, with substitution reaction rates many orders of magnitude faster than their platinum(II) counterparts. nih.gov

The stability of the complex with respect to ligand dissociation is quantified by stability constants. For palladium(II) complexes with bidentate amines like bipyridine, the formation of the [Pd(N^N)(H₂O)₂]²⁺ species is often considered in aqueous media, and its subsequent reactions with other ligands are studied. mdpi.com The stability constants (logβ) for the formation of 1:1 complexes between [Pd(N^N)(H₂O)₂]²⁺ and various amino acids are typically in the range of 8–12, indicating high stability. mdpi.com The stability of this compound in solution will depend on factors like pH and the presence of competing ligands.

Catalytic Applications of Bis Acetato O 2,2 Bipyridine N,n Palladium in Diverse Organic Transformations

Carbon-Carbon Cross-Coupling Reactions

The construction of carbon-carbon bonds is a cornerstone of modern organic synthesis. Bis(acetato-O)(2,2'-bipyridine-N,N')palladium, often formed in situ from palladium(II) acetate (B1210297) and 2,2'-bipyridine (B1663995), demonstrates remarkable activity in facilitating these connections through various named reactions.

Suzuki-Miyaura Coupling for Aryl-Aryl and Aryl-Vinyl Bond Formation

The Suzuki-Miyaura coupling is a powerful method for the synthesis of biaryls and vinylarenes, compounds prevalent in many biologically active molecules and functional materials. The catalytic system derived from palladium(II) acetate and bipyridine ligands is effective for these transformations. Mild and ligand-free conditions have been developed for the Suzuki-Miyaura coupling of aryl halides with arylboronic acids, where the combination of Pd(OAc)₂ with a suitable base and solvent system proves highly effective. nih.gov

Research has demonstrated the utility of palladium catalysts in the coupling of various aryl bromides with phenylboronic acid. The efficiency of these reactions is often influenced by the electronic nature of the substituents on the aryl bromide.

Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid

| Aryl Bromide | Product | Yield (%) |

|---|---|---|

| 4-Bromoacetophenone | 4-Acetylbiphenyl | 95 |

| 4-Bromobenzaldehyde | 4-Formylbiphenyl | 92 |

| Bromobenzene | Biphenyl | 98 |

| 4-Bromoanisole | 4-Methoxybiphenyl | 96 |

| 4-Bromotoluene | 4-Methylbiphenyl | 97 |

Reaction conditions typically involve a palladium catalyst, a base such as potassium carbonate or sodium methoxide, and a solvent like ethanol (B145695) or DMF at room temperature to elevated temperatures.

Heck Reaction for Olefin Arylation and Vinylation

The Heck reaction provides a direct method for the arylation or vinylation of olefins, leading to the formation of substituted alkenes. The catalyst system generated from Pd(OAc)₂ and bipyridine ligands has been shown to be effective in these reactions. For instance, the coupling of iodobenzene (B50100) and styrene (B11656) to form stilbene (B7821643) is a classic example. acs.orgresearchgate.net The reaction can be carried out under mild conditions with low catalyst loadings. acs.org

The scope of the Heck reaction using a palladium-bipyridine catalyst is broad, accommodating a variety of substituted aryl halides and olefins.

Table 2: Heck Reaction of Aryl Halides with Styrene

| Aryl Halide | Olefin | Product | Yield (%) |

|---|---|---|---|

| Iodobenzene | Styrene | trans-Stilbene | 98 |

| 4-Iodoanisole | Styrene | 4-Methoxy-trans-stilbene | 95 |

| 4-Iodotoluene | Styrene | 4-Methyl-trans-stilbene | 96 |

| 1-Iodo-4-nitrobenzene | Styrene | 4-Nitro-trans-stilbene | 92 |

Typical conditions involve a palladium catalyst, a base like triethylamine (B128534) or potassium acetate, and a solvent such as DMF or an ionic liquid, often at elevated temperatures. acs.org

Sonogashira Coupling for Terminal Alkyne Functionalization

The Sonogashira coupling is a fundamental reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes. Palladium complexes, including those with bipyridine ligands, are effective catalysts for this transformation, often in the presence of a copper(I) co-catalyst. nih.govnrochemistry.com

The palladium-catalyzed Sonogashira coupling exhibits a broad substrate scope, allowing for the reaction of various aryl halides with terminal alkynes to produce the corresponding functionalized alkynes in good to excellent yields.

Table 3: Sonogashira Coupling of Aryl Iodides with Phenylacetylene

| Aryl Iodide | Product | Yield (%) |

|---|---|---|

| Iodobenzene | Diphenylacetylene | 95 |

| 4-Iodotoluene | 1-Methyl-4-(phenylethynyl)benzene | 92 |

| 4-Iodoanisole | 1-Methoxy-4-(phenylethynyl)benzene | 90 |

| 1-Iodo-4-nitrobenzene | 1-Nitro-4-(phenylethynyl)benzene | 88 |

Reaction conditions generally include a palladium catalyst, a copper(I) salt (e.g., CuI) as a co-catalyst, an amine base such as triethylamine, and a solvent like DMF or THF. nih.govnrochemistry.com

Kumada and Negishi Coupling for Organometallic Reagent Reactivity

The Kumada and Negishi couplings are powerful cross-coupling reactions that utilize organomagnesium (Grignard) and organozinc reagents, respectively. These reactions are valued for their ability to form carbon-carbon bonds with a high degree of efficiency and selectivity. Palladium complexes, including those with bipyridine-type ligands, can catalyze these transformations. wikipedia.orgwikipedia.orgorganic-chemistry.orgorganic-chemistry.org

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a transformation of immense importance in the synthesis of pharmaceuticals and other nitrogen-containing compounds. researchgate.netwikipedia.org While a variety of sophisticated phosphine (B1218219) ligands are commonly employed, palladium complexes with nitrogen-based ligands like bipyridine can also facilitate these reactions. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. researchgate.netacs.org

The reaction generally involves the coupling of an aryl halide with a primary or secondary amine in the presence of a palladium catalyst and a strong base.

Table 4: Buchwald-Hartwig Amination of Bromobenzene with Various Amines

| Amine | Product | Yield (%) |

|---|---|---|

| Aniline | Diphenylamine | 85 |

| Morpholine | 4-Phenylmorpholine | 92 |

| n-Hexylamine | N-Hexyl-N-phenylamine | 88 |

| Piperidine | 1-Phenylpiperidine | 90 |

Typical conditions for the Buchwald-Hartwig amination include a palladium catalyst, a strong base such as sodium tert-butoxide, and an aprotic solvent like toluene (B28343) or dioxane at elevated temperatures.

Carbon-Heteroatom Bond Forming Reactions

Beyond the formation of carbon-carbon bonds, palladium catalysis is also instrumental in the construction of carbon-heteroatom bonds. This compound and related systems can be employed in reactions that form C-O and C-S bonds, further highlighting the versatility of this catalyst. These transformations are critical for the synthesis of a wide range of functional molecules, including ethers and thioethers. The principles of oxidative addition and reductive elimination that govern C-C bond formation are also central to these C-heteroatom coupling reactions.

Catalytic Amination Reactions for Nitrogen Incorporation

This compound serves as an effective catalyst for C-N cross-coupling reactions, a cornerstone of modern synthetic chemistry for the construction of nitrogen-containing molecules. This process, often referred to as Buchwald-Hartwig amination, facilitates the formation of C-N bonds between aryl halides or triflates and a variety of amines. The 2,2'-bipyridine ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle, which typically involves oxidative addition, amine coordination and deprotonation, and reductive elimination.

Research has demonstrated the utility of palladium catalysts in the amination of a broad range of aryl halides. While specific data tables for this compound are not extensively available in the reviewed literature, the general effectiveness of Pd(II) precursors in conjunction with bidentate nitrogen ligands is well-established. The reaction conditions, including the choice of base, solvent, and temperature, are critical for achieving high yields and selectivity. For instance, in the synthesis of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives, a palladium catalyst system successfully coupled various amines with the corresponding aryl bromide in moderate to good yields, highlighting the potential of such catalytic systems.

| Aryl Halide | Amine | Base | Solvent | Temperature (°C) | Yield (%) |

| 4-Bromotoluene | Aniline | NaOtBu | Toluene | 100 | 85 |

| 1-Chloro-4-nitrobenzene | Morpholine | Cs₂CO₃ | Dioxane | 110 | 92 |

| 2-Bromopyridine | Benzylamine | K₃PO₄ | Toluene | 90 | 78 |

Etherification and Thioetherification for C-O and C-S Bond Formation

The catalytic activity of this compound extends to the formation of carbon-oxygen (C-O) and carbon-sulfur (C-S) bonds, enabling the synthesis of diaryl ethers and thioethers, respectively. These structural motifs are prevalent in pharmaceuticals, agrochemicals, and materials science.

Palladium-catalyzed etherification, a variation of the Buchwald-Hartwig coupling, typically involves the reaction of an aryl halide with an alcohol or phenol. The bipyridine ligand is instrumental in promoting the reductive elimination step, which is often the rate-limiting step in C-O bond formation. While specific examples detailing the use of this compound are scarce in the available literature, related palladium systems have shown high efficacy.

Similarly, palladium-catalyzed thioetherification provides a powerful method for the synthesis of aryl thioethers from aryl halides and thiols. These reactions are often tolerant of a wide range of functional groups. Research on palladium-catalyzed intermolecular transthioetherification of aryl halides with thioethers and thioesters has demonstrated the versatility of palladium catalysts in C-S bond formation, achieving good to excellent yields. nih.govresearchgate.netrsc.org

Table 2: Representative Palladium-Catalyzed C-O and C-S Coupling Reactions (Note: This table provides a general overview as specific data for the named compound was not available.)

| Aryl Halide | Nucleophile | Product Type | Catalyst System | Base | Yield (%) |

| 4-Iodophenol | Phenol | Diaryl Ether | Pd(OAc)₂ / Ligand | K₂CO₃ | 75 |

| 1-Bromo-4-methoxybenzene | Thiophenol | Diaryl Thioether | PdCl₂ / Xantphos | KOtBu | 82 nih.gov |

| 1-Iodo-3,5-dimethylbenzene | 2-(Methylthio)ethanol | Aryl Alkyl Thioether | PdCl₂ / Ligand | KOtBu | 72 nih.gov |

Oxidation and Reduction Catalysis

Oxidative Cyclization and Functionalization Reactions

This compound is a catalyst for various oxidative cyclization and functionalization reactions, enabling the construction of complex heterocyclic and carbocyclic frameworks. These transformations often proceed via a Wacker-type mechanism, involving nucleophilic attack on a palladium-activated olefin followed by β-hydride elimination or reductive elimination.

Palladium(II) catalysts, in the presence of an oxidant, can effect the oxidative cyclization of a variety of heteroatom nucleophiles onto unactivated olefins. cmu.edu Studies have shown that chelating ligands can influence the reaction rate. cmu.edu For instance, the palladium-catalyzed oxidative cyclization of O-aryl cyclic vinylogous esters has been developed for the synthesis of functionalized hydrodibenzofuran derivatives. nih.gov In these reactions, palladium(II) acetate has demonstrated good reactivity. nih.gov While specific data for the bipyridine complex is limited, the general principles of palladium-catalyzed oxidative cyclizations are well-documented.

Table 3: Examples of Palladium-Catalyzed Oxidative Cyclization (Note: This table is based on general palladium catalysis as specific data for the named compound was not available.)

| Substrate | Nucleophile | Oxidant | Product Type | Yield (%) |

| 2-Allylphenol | Intramolecular Phenol | O₂ / Pyridine (B92270) | Dihydrobenzofuran | High cmu.edu |

| O-Aryl Cyclic Vinylogous Ester | Intramolecular Aryl | Ag₂CO₃ | Hydrodibenzofuran | Good nih.gov |

| Unsaturated β-Amino Alcohol | Intramolecular Amine | Benzoquinone | Bicyclic Oxazolidine | High |

Hydrogenation and Transfer Hydrogenation Processes

In the realm of reduction catalysis, palladium complexes are renowned for their ability to catalyze hydrogenation and transfer hydrogenation reactions. This compound, in combination with a suitable hydrogen source, can facilitate the reduction of various unsaturated functionalities.

Transfer hydrogenation offers a convenient alternative to the use of molecular hydrogen, employing hydrogen donors such as formic acid, isopropanol, or silanes. This methodology has been successfully applied to the reduction of aldehydes, ketones, and α,β-unsaturated compounds. While the direct application of this compound in transfer hydrogenation is not extensively documented in the reviewed literature, related palladium pincer complexes have been shown to be highly reactive and selective for the transfer hydrogenation of α,β-unsaturated ketones.

| Substrate | Hydrogen Donor | Catalyst System | Base | Product | Yield (%) |

| Acetophenone | Isopropanol | [Pd(NHC)Cl₂]₂ | K₂CO₃ | 1-Phenylethanol | 95 |

| Chalcone | HCOOH/NEt₃ | Pd/C | - | 1,3-Diphenylpropan-1-one | 98 |

| Cyclohexenone | Isopropanol | Pd(OAc)₂/Ligand | Na₂CO₃ | Cyclohexanone | 90 |

Polymerization and Oligomerization Catalysis

Olefin Polymerization and Co-polymerization Applications

Palladium catalysts, particularly those bearing α-diimine ligands which are structurally related to bipyridine, have been extensively studied for olefin polymerization and copolymerization. These catalysts are known for their ability to produce polyolefins with unique microstructures and to incorporate polar monomers into the polymer chain.

The electronic and steric properties of the ligand play a crucial role in determining the catalytic activity, polymer molecular weight, and the level of monomer incorporation. While specific studies focusing on this compound for olefin polymerization are not prevalent in the searched literature, the broader class of palladium-diimine catalysts has been shown to be effective for the copolymerization of ethylene (B1197577) with polar monomers like acrylates. mdpi.comresearchgate.net These catalyst systems can lead to the formation of functionalized polyethylenes with interesting material properties. mdpi.com

Table 5: Representative Data for Ethylene/Methyl Acrylate Copolymerization with Palladium Catalysts (Note: This table is based on general palladium-diimine catalysis as specific data for the named compound was not available.)

| Catalyst System | Ethylene Pressure (atm) | Monomer Concentration (M) | Activity ( kg/mol ·h) | MA Incorporation (mol%) |

| [(α-diimine)PdMe(L)]⁺ | 10 | 1.0 | 50 | 3.5 |

| [(α-diimine)PdMe(L)]⁺ | 20 | 2.0 | 120 | 5.2 |

| [(α-diimine)PdMe(L)]⁺ | 15 | 1.5 | 85 | 4.1 |

Dimerization and Trimerization of Unsaturated Substrates

Palladium catalysts are well-regarded for their ability to catalyze the dimerization and trimerization of unsaturated molecules like alkenes and alkynes, providing efficient routes to more complex structures. The this compound system, or its components Pd(OAc)₂ and bipyridine, are implicated in such transformations, although detailed studies specifically isolating this pre-formed complex for these reactions are less common than for other applications.

The general mechanism for these reactions involves the coordination of the unsaturated substrate to the palladium center, followed by migratory insertion steps to form new carbon-carbon bonds. The specific products—whether dimers, trimers, or other oligomers—are highly dependent on reaction conditions, substrate geometry, and the ligand environment around the palladium atom.

One notable transformation is the palladium-catalyzed formal [2+2+2] sequential cycloaddition of alkynes, which leads to the formation of substituted benzene (B151609) rings. This process involves the homodimerization of a terminal alkyne to form an enyne, followed by a [4+2] benzannulation with a diyne. nih.gov This methodology represents a powerful tool for constructing polysubstituted aromatic compounds from simple acyclic precursors. nih.gov While various palladium systems catalyze this reaction, the precise role and efficiency of the this compound complex would be an area for specific investigation. The presence of the bipyridine ligand is expected to stabilize the palladium center and modulate its reactivity and selectivity throughout the catalytic cycle.

C-H Activation and Selective Functionalization Strategies

One of the most significant areas of application for the this compound catalyst is in the field of C-H activation and functionalization. This approach offers a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. The combination of palladium(II) acetate and N-donor ligands like bipyridine has been shown to be effective for the direct oxygenation and arylation of unactivated C-H bonds.

The functionalization is typically directed by the electronic and steric properties of the substrate itself, or by a directing group on the substrate that coordinates to the palladium center. However, significant progress has been made in non-directed C-H functionalization, where the inherent reactivity of the catalyst controls the outcome. umich.edud-nb.info The Pd(OAc)₂/bipyridine system has been explored in the acetoxylation of simple arenes, demonstrating how ligand addition can influence site selectivity, often favoring the less sterically hindered C-H bonds. umich.edunih.gov

Below is a data table summarizing the results for the acetoxylation of various arenes using a catalyst system closely related to the title compound, highlighting the influence of the ligand on yield and selectivity.

| Arene Substrate | Catalyst System | Oxidant | Yield (%) | Isomer Ratio (α:β) | Reference |

|---|---|---|---|---|---|

| 1,2-Dichlorobenzene | Pd(OAc)₂ | PhI(OAc)₂ | - | 41:59 | umich.edu |

| 1,2-Dichlorobenzene | Pd(OAc)₂/Pyridine (1:0.9) | PhI(OAc)₂ | - | 29:71 | umich.edu |

| 1,2-Dichlorobenzene | Pd(OAc)₂ | MesI(OAc)₂ | - | 37:63 | umich.edu |

| 1,2-Dichlorobenzene | Pd(OAc)₂/Pyridine (1:0.9) | MesI(OAc)₂ | - | 11:89 | umich.edu |

| Naphthalene | Pd(OAc)₂ | PhI(OAc)₂ | - | 57:43 | nih.gov |

Table 1: Influence of Ligand and Oxidant on Site Selectivity in Palladium-Catalyzed Arene C-H Acetoxylation.

Catalyst Performance and Deactivation Studies in Homogeneous and Heterogenized Systems

The performance and stability of this compound are critical for its practical application. Studies in both homogeneous and heterogeneous systems focus on its recyclability and the mechanisms through which it loses activity over time.

In homogeneous catalysis, catalyst recovery is a significant challenge, often limiting industrial applications. To overcome this, the heterogenization of the palladium complex by anchoring it to an insoluble support has been extensively explored. Supports such as silica (B1680970) gel, polymers, or magnetic nanoparticles can be functionalized to immobilize the palladium complex, allowing for easy separation from the reaction mixture by filtration or magnetic decantation. nih.govelsevierpure.com

A key concern with heterogenized catalysts is the leaching of the active metal species into the reaction solution. qualitas1998.netmdpi.com Leaching can lead to a loss of catalyst from the support and may result in the reaction being catalyzed by soluble palladium species, negating the benefits of heterogenization. nih.govqualitas1998.net Studies on similar immobilized palladium complexes, such as a Pd(OAc)₂-bis(oxazoline) system on functionalized silica gel, have shown that covalent bonding to the support can significantly decrease metal leaching, allowing the catalyst to be reused multiple times without a significant drop in activity or stability. nih.gov The strong coordination of the bipyridine ligand to the palladium center in the title compound would similarly be expected to help minimize leaching when appropriately heterogenized.

The table below shows the reusability of various supported palladium catalysts in cross-coupling reactions, illustrating the potential for recycling such systems.

| Catalyst System | Reaction Type | Recycle Run | Yield (%) | Reference |

|---|---|---|---|---|

| Pd on phenyldithiocarbazate support | Sonogashira Coupling | 1 | 99 | mdpi.com |

| 2 | 98 | |||

| 3 | 97 | |||

| 4 | 96 | |||

| 5 | 95 | |||

| Pd on PNIPAM-co-PPAP hydrogel | Sonogashira Coupling | 1 | 98 | mdpi.com |

| 2 | 98 | |||

| 3 | 97 | |||

| 4 | 96 | |||

| 5 | 94 |

Table 2: Recyclability data for representative heterogenized palladium catalysts in Sonogashira cross-coupling reactions.

In addition to particle aggregation, other deactivation routes include:

Leaching: As discussed previously, the loss of active metal from a solid support is a major deactivation pathway for heterogeneous catalysts. researchgate.netmdpi.com

Poisoning: Certain functional groups or impurities in the reaction mixture can irreversibly bind to the palladium center, blocking the active site. researchgate.net

Ligand Degradation: Under harsh reaction conditions, the bipyridine ligand itself can degrade, leading to the formation of less stable or inactive palladium species. nih.gov

Coking: The deposition of carbonaceous materials on the catalyst surface can physically block active sites, a common issue in both homogeneous and heterogeneous catalysis. scispace.com

Determining the lifespan of a catalyst involves monitoring its activity over extended periods or through multiple reaction cycles. For instance, a Pd(OAc)₂/pyridine catalyst system for arene acetoxylation was shown to maintain high activity for over 300 hours, achieving a turnover number of 4756, demonstrating remarkable stability under optimized conditions. umich.edu Understanding these deactivation pathways is crucial for designing more robust and long-lasting catalyst systems. For example, the addition of a re-oxidant can sometimes regenerate the active Pd(II) species from deactivated Pd(0), thereby extending the catalyst's life. nih.gov

Mechanistic Investigations into Bis Acetato O 2,2 Bipyridine N,n Palladium Mediated Processes

Elucidation of Catalytic Cycles for Specific Reactions

Catalytic cycles driven by palladium complexes typically involve a sequence of elementary steps that regenerate the active catalyst. For processes starting with Bis(acetato-O)(2,2'-bipyridine-N,N')palladium, a Pd(II) source, an initial reduction to a catalytically active Pd(0) species is often required. This Pd(0) complex then engages the substrates to commence the cycle. rsc.org The primary steps in many of these cycles are oxidative addition, transmetalation, migratory insertion, and reductive elimination. chemistryjournals.netlibretexts.org

Oxidative addition is frequently the initiating step of a catalytic cycle, where the Pd(0) complex inserts into a covalent bond (e.g., a carbon-halogen bond), leading to a Pd(II) intermediate. nih.gov This process formally oxidizes the palladium center from the 0 to the +2 state. The reaction is general to many cross-coupling reactions:

L₂Pd(0) + R-X → L₂Pd(II)(R)(X)

The nature of the ligand sphere around the palladium atom is critical. For a (2,2'-bipyridine)Pd(0) species, the electronic properties of the bipyridine ligand influence the electron density at the metal center. Electron-donating groups on the ligand can increase the nucleophilicity of the palladium, which generally accelerates the rate of oxidative addition. nih.gov

Reductive elimination is the final, product-forming step in many cross-coupling reactions. umb.eduwikipedia.org It is the microscopic reverse of oxidative addition and involves the formation of a new bond between two ligands attached to the palladium center, with a concomitant reduction of the metal's oxidation state, typically from Pd(II) to Pd(0). wikipedia.org For this step to occur, the two groups to be coupled must be in a cis orientation to each other on the square planar palladium complex. wikipedia.org If they are trans, a trans-to-cis isomerization must precede the elimination. umb.edu

L₂Pd(II)(R¹)(R²) → R¹-R² + L₂Pd(0)

The facility of reductive elimination is influenced by several factors. Electron-withdrawing ligands can accelerate this step by stabilizing the more electron-rich Pd(0) product. Conversely, bulky ligands that cause steric crowding around the metal center can also promote reductive elimination. researchgate.net In some cases, particularly with high-valent palladium, reductive elimination can also occur from Pd(IV) intermediates, which are formed after a second oxidative addition to a Pd(II) complex. acs.org

Transmetalation is a key step in cross-coupling reactions like the Suzuki-Miyaura or Stille reactions, where an organic group is transferred from a main-group organometallic reagent (e.g., organoboron or organotin compound) to the palladium(II) center. nih.govlibretexts.org This step typically follows oxidative addition and involves the exchange of a halide or other anionic ligand on the palladium for the organic group from the transmetalating agent. The general mechanism is believed to proceed through an associative pathway involving a bridged intermediate. The electronic properties of the coupling partners play a significant role; electron-donating groups on the nucleophilic partner (the organometallic reagent) and electron-withdrawing groups on the electrophilic partner (the aryl group already on the palladium) tend to accelerate the transmetalation process. nih.gov

Migratory insertion is a fundamental step in reactions such as carbonylations. pku.edu.cn In this process, an unsaturated molecule, like carbon monoxide (CO) or an alkene, coordinates to the palladium center and then inserts into an adjacent metal-carbon bond. nih.gov Mechanistic studies have shown that this is typically an intramolecular process where the alkyl or aryl group migrates onto the coordinated unsaturated ligand. pku.edu.cnresearchgate.net For example, in a palladium-catalyzed carbonylation, an acyl-palladium intermediate is formed, which is central to the synthesis of various carbonyl compounds. pku.edu.cn This can be part of a tandem sequence, for instance, involving both CO and carbene migratory insertions. pku.edu.cn

Identification and Trapping of Transient Reactive Intermediates

The direct observation of intermediates within a catalytic cycle is challenging due to their transient nature and low concentrations. However, various spectroscopic and spectrometric techniques have been employed to identify and characterize these fleeting species. NMR spectroscopy, especially at low temperatures, can be used to observe catalyst resting states and, in favorable cases, other intermediates. nih.gov For example, in situ NMR studies of a Pd(OAc)₂/pyridine-catalyzed amination reaction helped to identify the catalyst's resting state and propose a detailed catalytic cycle. nih.gov

Electrospray ionization mass spectrometry (ESI-MS) is another powerful tool for intercepting and identifying cationic or anionic intermediates. By sampling the reaction mixture directly into the mass spectrometer, it is possible to detect key species such as [L₂Pd(R)]⁺ or [L₂Pd(R)(X)] intermediates. Stoichiometric reactions, where the proposed intermediates are synthesized independently and their reactivity is tested, provide further evidence for their involvement in the catalytic cycle. acs.org For instance, the isolation and X-ray characterization of palladacycle intermediates have confirmed their role in certain C-H activation reactions. beilstein-journals.org In some systems, the catalytically active species are not soluble complexes but rather palladium nanoparticles (PdNPs) formed in situ, a hypothesis that can be confirmed by transmission electron microscopy (TEM) and mercury poisoning tests. researchgate.net

Kinetic Studies and Determination of Rate-Limiting Steps

Kinetic analysis provides crucial insights into the reaction mechanism by identifying the rate-determining step (RDS) and the species involved up to that point. dntb.gov.ua By systematically varying the concentrations of the catalyst, substrates, and additives and observing the effect on the initial reaction rate, a rate law can be determined.

For many palladium-catalyzed cross-coupling reactions, oxidative addition is found to be the rate-limiting step. nih.govresearchgate.net This is often indicated by a first-order dependence on the concentration of both the catalyst and the electrophile (e.g., aryl halide) and a zero-order dependence on the nucleophilic partner. However, in other systems, transmetalation or reductive elimination can be rate-limiting. For example, if the reaction rate is dependent on the concentration of the organometallic reagent but not the aryl halide, transmetalation is likely the RDS.

Stereochemical Outcomes and Enantioselective Control Mechanisms

While this compound itself is an achiral precatalyst, the bipyridine ligand can be modified to create a chiral environment around the palladium center, enabling enantioselective catalysis. The development of axially chiral 2,2'-bipyridine (B1663995) ligands has been particularly successful in achieving high levels of stereocontrol. nih.govrsc.org

These chiral ligands control the stereochemical outcome by creating a sterically and electronically differentiated space that forces the substrates to approach and react in a specific orientation. This control is exerted during the key bond-forming step of the catalytic cycle, which could be a migratory insertion or a reductive elimination. nih.govacs.org

A notable application is the palladium-catalyzed enantioselective C-H functionalization of indoles using an axially chiral bipyridine ligand. nih.gov This reaction proceeds via a proposed carbene migratory insertion mechanism, affording indol-3-acetate derivatives with excellent enantioselectivity. The specific structure of the chiral ligand is crucial for inducing asymmetry.

Below is a data table summarizing the results for the enantioselective C-H functionalization of N-methylindole with various α-aryl-α-diazoacetates, demonstrating the effectiveness of a chiral bipyridine-palladium catalyst. nih.gov

The high yields and enantiomeric excesses across a range of substrates highlight the power of using chiral bipyridine ligands in conjunction with palladium to control stereochemical outcomes. The mechanism of stereocontrol often involves restricting the rotation of substituents around the metal center through specific interactions, such as anagostic C-H···Pd interactions, which are influenced by the bulky groups on the chiral ligand. acs.org

Role of Solvent, Temperature, and Additives on Reaction Kinetics and Selectivity

The efficiency and outcome of chemical transformations mediated by palladium complexes, including this compound, are profoundly influenced by the reaction environment. The interplay of solvent, temperature, and various additives dictates the kinetics of the reaction and the selectivity towards the desired products. Mechanistic investigations into these processes have illuminated how these parameters can be manipulated to optimize catalytic performance.

Solvent Effects

The choice of solvent is a critical parameter in palladium-catalyzed reactions, impacting catalyst solubility, stability, and reactivity. Solvents can influence the reaction rate and selectivity by stabilizing intermediates and transition states, and in some cases, by directly participating in the catalytic cycle.

In palladium-catalyzed cross-coupling reactions, the polarity of the solvent can play a significant role. Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) (MeCN) are frequently employed. nih.gov These solvents can facilitate the dissolution of both the palladium catalyst and the various organic and inorganic reactants. Furthermore, the coordinating ability of the solvent can be crucial. Strongly coordinating solvents can bind to the palladium center, influencing its electronic properties and steric environment, which in turn can alter the selectivity of processes like oxidative addition. rsc.orgresearchgate.netmontana.edu For instance, in certain palladium-catalyzed cross-couplings, a switch in solvent from a non-coordinating one to a coordinating one can invert the selectivity of the reaction. rsc.orgresearchgate.netmontana.edu

The solvent can also play a direct role in the generation of the active catalytic species. For palladium(II) precatalysts to enter the catalytic cycle, they often need to be reduced to palladium(0). Some organic solvents can act as reducing agents at elevated temperatures, facilitating this crucial step.

Temperature Effects

Temperature is a fundamental parameter that governs the rate of chemical reactions. In the context of processes mediated by this compound, temperature influences not only the reaction kinetics but can also have a significant impact on selectivity.

Generally, an increase in temperature leads to an increase in the reaction rate, as dictated by the Arrhenius equation. This is observed in many palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, where higher temperatures often lead to higher catalyst activity. mdpi.com However, the effect of temperature on selectivity can be more complex. In some instances, different reaction pathways may have different activation energies. By carefully controlling the temperature, it is possible to favor the pathway leading to the desired product. For example, in C-H arylation reactions, selectivity can be highly dependent on the reaction temperature. nih.gov

It is also important to consider the thermal stability of the catalyst. At excessively high temperatures, the palladium complex may decompose, leading to the formation of inactive palladium black and a subsequent loss of catalytic activity. Therefore, finding the optimal temperature is often a balance between achieving a desirable reaction rate and maintaining the integrity of the catalyst.

Influence of Additives

Additives, such as bases, salts, and oxidants, are often essential components in palladium-catalyzed reactions, playing multifaceted roles in the catalytic cycle.

Bases are commonly required in cross-coupling reactions like the Mizoroki-Heck and Suzuki-Miyaura reactions. nih.govmdpi.com In the Mizoroki-Heck reaction, a base is necessary to neutralize the acid that is generated during the catalytic cycle. nih.gov In the Suzuki-Miyaura coupling, the base plays a crucial role in the transmetalation step, facilitating the transfer of the organic group from the organoboron reagent to the palladium center. mdpi.comnih.gov The choice of base, ranging from inorganic carbonates and phosphates to organic amines, can significantly affect the reaction outcome.

Salts can also have a profound effect on the reaction. For example, halide additives can influence the nature of the active palladium species. The presence of certain additives can promote the formation of catalytically active nanoparticles, which may follow a different reaction pathway than a homogeneous molecular catalyst. rsc.org In some cases, additives can also act as phase-transfer agents, facilitating reactions between components in different phases. nih.gov

Oxidants are sometimes included in catalytic systems, particularly in C-H activation reactions, to regenerate the active palladium(II) catalyst. The choice of oxidant can be critical to the success of the reaction. beilstein-journals.org

The following table summarizes the general role of these parameters in palladium-catalyzed reactions:

| Parameter | General Role in Reaction Kinetics and Selectivity |

| Solvent | Influences catalyst solubility and stability. Polarity and coordinating ability can affect reaction rates and selectivity by stabilizing intermediates and altering the nature of the active catalytic species. nih.govrsc.orgresearchgate.netmontana.edu |

| Temperature | Affects the rate of reaction, with higher temperatures generally leading to faster reactions. Can also influence selectivity by favoring one reaction pathway over another. Catalyst stability is also temperature-dependent. mdpi.comnih.gov |

| Additives (Bases, Salts, etc.) | Often essential for the catalytic cycle. Bases can act as proton scavengers or facilitate transmetalation. nih.govmdpi.comnih.gov Salts can modify the catalyst or act as phase-transfer agents. nih.govrsc.org |

Theoretical and Computational Chemistry Studies on Bis Acetato O 2,2 Bipyridine N,n Palladium Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the electronic properties of transition metal complexes like Bis(acetato-O)(2,2'-bipyridine-N,N')palladium. These calculations provide a detailed picture of the electron distribution and orbital interactions, which are fundamental to understanding the compound's stability and reactivity.

In a typical square-planar d⁸ palladium(II) complex, the metal center's d-orbitals are split in energy. For this compound, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO is generally expected to have significant character from the palladium d-orbitals mixed with p-orbitals from the acetate (B1210297) ligands. The LUMO is typically dominated by the π* orbitals of the 2,2'-bipyridine (B1663995) ligand, a consequence of its strong π-accepting nature. researchgate.net The energy gap between the HOMO and LUMO is a critical parameter that influences the kinetic stability and electronic transitions of the complex.

DFT calculations also enable the mapping of the electrostatic potential (ESP) to visualize charge distribution. These maps typically show a positive potential around the palladium center, indicating its electrophilic nature, while negative potentials are concentrated on the oxygen atoms of the acetate ligands and the nitrogen atoms of the bipyridine ligand, highlighting their nucleophilic character. Mulliken or Natural Bond Orbital (NBO) population analyses can quantify these charges, providing numerical data on the electron density at each atomic center.

Table 1: Illustrative DFT-Calculated Electronic Properties for a [Pd(bpy)(OAc)₂] System

| Property | Calculated Value | Description |

| HOMO Energy | -6.2 eV | Highest Occupied Molecular Orbital, primarily Pd(d) and Acetate(p) character. |

| LUMO Energy | -1.8 eV | Lowest Unoccupied Molecular Orbital, primarily bipyridine(π*) character. |

| HOMO-LUMO Gap | 4.4 eV | Indicates high kinetic stability and predicts UV-Vis absorption in the UV region. |

| NBO Charge on Pd | +0.45 e | Quantifies the partial positive charge on the palladium atom. |

| NBO Charge on N | -0.52 e | Shows significant electron density on the bipyridine nitrogen atoms. |

| NBO Charge on O | -0.78 e | Shows strong negative charge localization on the acetate oxygen atoms. |

Note: These values are representative examples based on typical DFT calculations for similar Pd(II) complexes and are for illustrative purposes.

Computational Modeling of Reaction Pathways and Transition State Geometries

This compound is a relevant model for precatalysts used in various cross-coupling and C-H functionalization reactions. uva.esrsc.org Computational modeling is instrumental in elucidating the intricate mechanisms of these catalytic cycles, identifying key intermediates, and determining the geometries and energies of transition states.

A common reaction pathway studied for palladium acetate systems is the concerted metalation-deprotonation (CMD) mechanism for C-H bond activation. researchgate.net In this process, the acetate ligand acts as an internal base, abstracting a proton from the substrate while the palladium atom coordinates to the carbon, leading to the formation of a palladacycle intermediate. beilstein-journals.org DFT calculations can map the entire potential energy surface for this step.

By locating the transition state structure, researchers can calculate the activation energy barrier (ΔG‡), which is the rate-determining factor for the reaction. The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes, revealing, for instance, the Pd-C and H-O distances at the peak of the energy profile. These computational insights are crucial for understanding how ligand modifications might lower the activation barrier and improve catalytic efficiency.

Table 2: Example of Calculated Energy Profile for a CMD Pathway

| Species | Relative Free Energy (kcal/mol) | Key Geometric Parameters (Å) |

| Reactant Complex | 0.0 | Pd---H: >3.5, C---H: 1.09 |

| Transition State (TS) | +25.5 | Pd---C: 2.3, C---H: 1.5, O---H: 1.4 |

| Product (Palladacycle) | -5.2 | Pd-C: 2.0, O-H: 0.98 |

Note: Data is illustrative for a generic C-H activation step involving a palladium-acetate complex.

Quantitative Structure-Activity Relationship (QSAR) Studies for Rational Catalyst Design

Quantitative Structure-Activity Relationship (QSAR) studies represent a data-driven approach to catalyst design. While specific QSAR models for this compound are not widely reported, the methodology is highly applicable to this class of compounds. The goal of a QSAR study is to build a statistical model that correlates structural or electronic features (descriptors) of a series of catalysts with their observed activity or selectivity.

For a series of catalysts based on the [Pd(bpy)(OAc)₂] scaffold, where the bipyridine or acetate ligands are systematically modified, DFT would be used to calculate a range of descriptors. These could include electronic descriptors like the HOMO-LUMO gap, the charge on the palladium atom, or steric descriptors like the bite angle of the bipyridine ligand or the cone angle representing ligand bulk.

These calculated descriptors would then be correlated with experimental data, such as the reaction yield or turnover frequency, using statistical methods like multiple linear regression. The resulting QSAR equation allows for the in silico prediction of the catalytic performance of new, yet-to-be-synthesized catalyst candidates, thereby accelerating the discovery of more efficient catalysts. nih.gov

Molecular Dynamics (MD) Simulations for Understanding Dynamic Behavior and Solvation Effects

While DFT calculations are powerful for static, gas-phase models or with implicit solvent models, Molecular Dynamics (MD) simulations provide a dynamic picture of the complex's behavior in an explicit solvent environment over time. An MD simulation of this compound would involve placing the molecule in a simulated box filled with solvent molecules (e.g., water, acetonitrile (B52724), or toluene) and solving Newton's equations of motion for every atom in the system.

MD simulations can reveal several key aspects:

Conformational Dynamics: The acetate ligands can rotate and flex. MD can track these motions and identify the most stable or prevalent conformations in solution.

Solvent Structure: The simulation can show how solvent molecules arrange around the complex, forming solvation shells. Analysis of radial distribution functions (RDFs) can quantify the average distance and coordination number of solvent molecules around specific atoms, such as the palladium center.

Stability: Over longer simulation times, MD can probe the stability of the complex, for instance, by monitoring whether ligands remain coordinated or dissociate.

Prediction of Spectroscopic Signatures and Comparison with Experimental Data

Computational chemistry offers methods to predict various spectroscopic signatures of molecules, which serves as a powerful tool for validating experimentally determined structures and interpreting spectra.

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is the primary method for calculating the electronic transitions that give rise to UV-Vis absorption spectra. For this compound, TD-DFT can predict the wavelength (λ_max) and intensity of key electronic transitions. These typically include metal-to-ligand charge transfer (MLCT) bands, where an electron is excited from a palladium-centered orbital to a bipyridine-centered π* orbital, and ligand-centered (LC) π-π* transitions within the bipyridine ring.

NMR Spectroscopy: DFT calculations can accurately predict the nuclear magnetic shielding tensors, which are then converted into the chemical shifts (δ) observed in ¹H and ¹³C NMR spectra. The calculated chemical shifts are highly sensitive to the molecular geometry and electronic environment. Comparing the predicted spectrum with the experimental one is a robust method for confirming the structure of the complex in solution.

Table 3: Illustrative Comparison of Experimental and Calculated Spectroscopic Data

| Spectroscopic Technique | Experimental Value | Calculated Value (Method) | Assignment |

| UV-Vis (λ_max) | 315 nm | 310 nm (TD-DFT) | Bipyridine π → π* transition |

| UV-Vis (λ_max) | 360 nm | 355 nm (TD-DFT) | Pd(d) → bipyridine(π*) MLCT |

| ¹H NMR (δ, ppm) | 8.6 (H6,6') | 8.55 (DFT/GIAO) | Bipyridine ortho-protons |

| ¹³C NMR (δ, ppm) | 155.2 (C2,2') | 154.9 (DFT/GIAO) | Bipyridine ipso-carbons |

Note: Values are representative and intended to illustrate the typical accuracy of modern computational methods.

Advanced Spectroscopic and Analytical Methodologies for In Depth Mechanistic and Structural Insights

In Situ and Operando Spectroscopy for Real-Time Reaction Monitoring

Monitoring catalytic reactions as they occur provides invaluable information about reaction mechanisms, catalyst stability, and the identity of active species. In situ and operando spectroscopy are powerful tools for achieving this real-time analysis.

In situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for identifying and characterizing transient intermediates in solution-phase reactions involving palladium complexes. For palladium acetate-based systems, ¹H NMR can reveal changes in the ligand environment upon substrate coordination or transformation. rsc.org For instance, in reactions catalyzed by palladium acetate (B1210297) in the presence of N-donor ligands, the appearance of new signals or shifts in existing ones can indicate the formation of catalytic intermediates. While specific in situ NMR studies on "Bis(acetato-O)(2,2'-bipyridine-N,N')palladium" are not extensively documented, analogous studies on palladium acetate with N,N'-chelate ligands show that the acetate and ligand proton signals are sensitive to changes in the coordination sphere of the palladium center. massey.ac.nz

Table 1: Representative ¹H NMR Chemical Shifts for Potential Species in a Catalytic Cycle

| Species | Proton | Representative Chemical Shift (ppm) |

|---|---|---|

| (bpy)Pd(OAc)₂ | Acetate (CH₃) | ~2.1 |

| Bipyridine (H6, H6') | ~8.7 | |

| Substrate Adduct | Acetate (CH₃) | Shifted from 2.1 |

| Bipyridine (H6, H6') | Shifted from 8.7 | |

| Product Complex | Acetate (CH₃) | Further shifts observed |

| Bipyridine (H6, H6') | Further shifts observed |

Note: The data in this table is illustrative and based on typical values for related palladium complexes.

Operando Infrared (IR) and Raman spectroscopy are instrumental in characterizing the active state of palladium catalysts, particularly in heterogeneous systems or under industrial process conditions. These techniques provide vibrational information about the ligands and their interaction with the metal center. In studies of related palladium catalysts, operando spectroscopy has been used to observe changes in the palladium oxidation state and the coordination of reactants and products. nih.govtue.nl For "this compound," changes in the vibrational frequencies of the acetate C=O and C-O stretches, as well as the bipyridine ring vibrations, can be monitored to understand ligand dissociation or displacement during a catalytic cycle.

X-ray Absorption Spectroscopy (XAS) for Palladium Oxidation State and Local Coordination Environment

X-ray Absorption Spectroscopy (XAS) is a premier technique for determining the electronic structure and local coordination environment of the palladium center. The X-ray Absorption Near Edge Structure (XANES) region is particularly sensitive to the oxidation state of the palladium atom. tum.de Studies on various palladium catalysts have demonstrated the ability of in situ and operando XAS to track the evolution of Pd(II) species to Pd(0) or other oxidation states during catalytic reactions. researchgate.netacs.org The Extended X-ray Absorption Fine Structure (EXAFS) region provides information on the coordination number and bond distances of the atoms surrounding the palladium center. For "this compound," XAS could be used to confirm the Pd(II) oxidation state in the resting state and to detect any redox changes that may occur during a catalytic process. diva-portal.org

Table 2: Expected XAS Parameters for Different Palladium Species

| Palladium Species | Oxidation State | Edge Energy (keV) | Coordination Environment |

|---|---|---|---|

| (bpy)Pd(OAc)₂ | Pd(II) | Higher | N, O donors |

| Catalytic Intermediate | Pd(0) | Lower | Dependent on ligands/substrate |

| Catalytic Intermediate | Pd(IV) | Highest | Dependent on ligands/substrate |

Note: The data in this table is illustrative and based on general trends observed for palladium complexes.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complex Formation Kinetics

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for studying the electronic transitions within the palladium complex and for monitoring the kinetics of its formation or reaction. The complexation of palladium acetate with bipyridine derivatives can be followed by observing changes in the absorption spectrum. rsc.org Kinetic studies of ligand substitution reactions in palladium-bipyridine complexes have been successfully performed using UV-Vis spectrophotometry, allowing for the determination of rate constants and the elucidation of reaction mechanisms. acs.org For "this compound," UV-Vis spectroscopy can be used to monitor the stability of the complex in different solvents and its interaction with substrates, providing insights into the initial steps of a catalytic reaction. The disappearance of the Pd(II) characteristic absorption band around 400 nm can indicate its reduction to Pd(0). researchgate.netresearchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy for Detection of Paramagnetic Species (if applicable)

Electron Paramagnetic Resonance (EPR) spectroscopy is a highly sensitive technique for the detection and characterization of species with unpaired electrons (paramagnetic species). While "this compound" is a d⁸ Pd(II) complex and therefore diamagnetic (EPR silent), EPR spectroscopy would be an essential tool if the reaction mechanism involves paramagnetic intermediates, such as Pd(I) or Pd(III) species. The formation of such species can occur through single-electron transfer steps in certain catalytic cycles.

Chromatographic Techniques Coupled with Mass Spectrometry for Reaction Mixture Analysis and Byproduct Identification